

Application Note: Chiral Resolution via (Butan-2-yl)(2-phenylethyl)amine[1]

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Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine

CAS No.: 24068-20-0

Cat. No.: B433966

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Executive Summary

(Butan-2-yl)(2-phenylethyl)amine is a lipophilic, chiral secondary amine utilized in the optical resolution of racemic carboxylic acids via diastereomeric salt formation.[1] Unlike common primary amine resolving agents, this secondary amine offers increased steric bulk and higher lipophilicity due to the N-phenylethyl substitution.[1] These properties facilitate the resolution of hydrophobic substrates (e.g., profens, N-protected amino acids) by promoting distinct crystal packing arrangements that differ significantly between the

and

diastereomeric salts.[1]

Key Advantages:

- Enhanced Lipophilicity: Ideal for resolving non-polar acids in organic solvents.[1]
- Steric Discrimination: The sec-butyl chiral center combined with the flexible phenylethyl arm creates a unique "chiral pocket" for molecular recognition.[1]

- Recyclability: High chemical stability allows for >95% recovery via acid-base extraction.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Before initiating resolution, the resolving agent must be characterized to ensure it meets purity standards (

).[1]

Property	Specification
IUPAC Name	N-(2-Phenylethyl)butan-2-amine
Molecular Formula	
Molecular Weight	177.29 g/mol
Physical State	Colorless to pale yellow oil
Boiling Point	~250°C (Predicted)
Basicity ()	~10.5 (Conjugate acid)
Chiral Center	C2 on the butyl chain
Solubility	Soluble in MeOH, EtOH, IPA, DCM, Toluene; Insoluble in Water



Critical Note: You must use the enantiopure form (e.g.,

-(Butan-2-yl)(2-phenylethyl)amine) to act as a resolving agent.[1] Using the racemic amine will result in no separation.[1]

Mechanism of Action

The resolution proceeds via the Classical Diastereomeric Salt Formation mechanism.[1] The chiral base (

) reacts with the racemic acid (

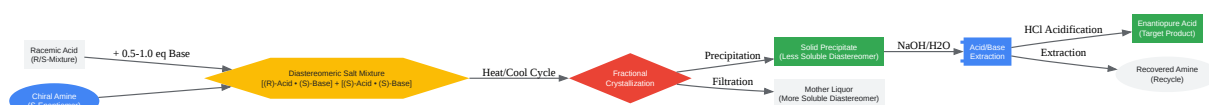
) to form two diastereomeric salts with distinct lattice energies and solubilities.

The secondary amine structure allows for a specific hydrogen bonding motif (ammonium-carboxylate ion pair) stabilized by

-

interactions between the phenylethyl group of the amine and aromatic residues on the target acid.

Diagram 1: Chiral Recognition & Resolution Pathway[1]



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Caption: Workflow for diastereomeric salt resolution. The chiral amine selectively crystallizes with one acid enantiomer.

Experimental Protocol

Phase 1: Solvent Screening (The "Dutch Resolution" Approach)

Before scaling up, determine the optimal solvent system.[1] The goal is to find a solvent where the salt forms upon cooling but dissolves upon heating.[1]

Reagents:

- Racemic Acid (1 mmol)[1]
- **-(Butan-2-yl)(2-phenylethyl)amine** (1 mmol)[1]
- Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Toluene.[1]

Procedure:

- Prepare 6 vials, each containing 1 mmol of the racemic acid.
- Add 1 mmol of the chiral amine to each vial.
- Add 2 mL of the respective solvent to each vial.
- Heat to boiling (using a heat block) until dissolved. If solid remains, add solvent in 0.5 mL increments.[1]
- Cool slowly to room temperature, then to 4°C.
- Observation:
 - No Crystals:[1] Too soluble.[1] Try less polar solvent (e.g., Hexane/EtOAc).[1]
 - Immediate Amorphous Solid: Too rapid precipitation.[1] Try more polar solvent or higher dilution.
 - Crystalline Needles/Prisms: Ideal candidate.

Phase 2: Preparative Resolution (Scale-Up)[1]

Target: Resolution of 10g Racemic 2-Phenylpropionic Acid (Model Substrate).

Step-by-Step Methodology:

- Salt Formation:
 - Dissolve 10.0 g (66.6 mmol) of racemic acid in 50 mL of Isopropanol (assuming IPA was identified in Phase 1).

- Add 11.8 g (66.6 mmol) of

-**(Butan-2-yl)(2-phenylethyl)amine** dropwise while stirring at 60°C.
- Note: Using 1.0 equivalent maximizes yield but may lower initial purity.[1] For higher purity, use 0.5 equivalents (the "Pope-Peachey" method).[1]
- Crystallization:
 - Heat the mixture to reflux until a clear solution is obtained.
 - Allow the solution to cool to room temperature over 4 hours with gentle stirring.
 - Seed the solution with a pure crystal of the diastereomeric salt (if available from screening) at 35°C.
 - Refrigerate at 4°C overnight.
- Filtration & Purification:
 - Filter the white crystalline solid via vacuum filtration.[1]
 - Wash the cake with cold Isopropanol (2 x 10 mL).[1]
 - Recrystallization: Dissolve the wet cake in minimal hot IPA and recrystallize to upgrade Chiral Purity (

). Repeat until constant melting point or rotation is achieved.[1]
- Liberation of the Enantiomer:
 - Suspend the purified salt in 50 mL Water.[1]
 - Add 10% NaOH solution until pH > 12.[1] The chiral amine will separate as an oil.[1]
 - Extract the amine with Dichloromethane (DCM) (3 x 30 mL).[1] Save organic layer for recovery.
 - Acidify the aqueous layer (containing the carboxylate) with 6M HCl to pH < 2.[1]

- Extract the free acid with Ethyl Acetate, dry over
, and evaporate to yield the Enantiopure Acid.[1]

Phase 3: Recovery of the Resolving Agent

The economic viability of this method depends on amine recovery.[1]

- Combine the DCM extracts from Step 4.[1]
- Wash with brine and dry over
.
- Concentrate under reduced pressure.
- Distill under high vacuum (bulb-to-bulb) if necessary to remove trace impurities.[1]
- Check optical rotation to ensure no racemization occurred (rare for amines under these conditions).[1]

Troubleshooting & Optimization

Issue	Root Cause	Corrective Action
No Crystallization	Salt is too soluble or forms an oil ("oiling out").[1]	Change solvent to non-polar (e.g., Methyl tert-butyl ether). [1] Scratch glass to induce nucleation.[1]
Low Enantiomeric Excess ()	Eutectic formation or inclusion of mother liquor.[1]	Recrystallize the salt from a different solvent (e.g., switch from MeOH to Acetone).[1]
Low Yield	Salt is too soluble in the chosen solvent.[1]	Reduce solvent volume or use the "half-quantity" method (0.5 eq. amine + 0.5 eq.[1] achiral base like NaOH).[1]

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